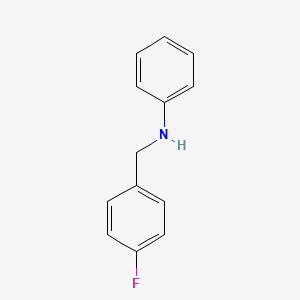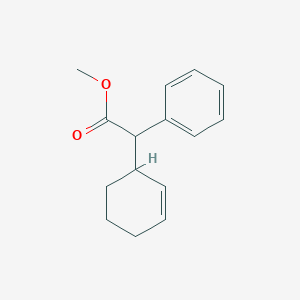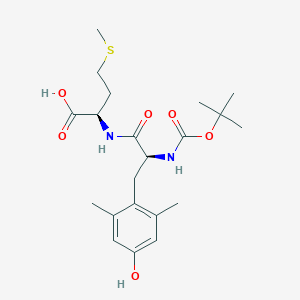
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is a synthetic pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, 4-nitro-L-phenylalanine, and L-leucine. This compound is a derivative of enkephalins, which are endogenous opioid peptides with significant biological activity, particularly in pain modulation and analgesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). Protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The nitro group on the 4-nitro-L-phenylalanine can be reduced to an amino group.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: 4-amino-L-phenylalanine derivatives.
Substitution: Modified peptide chains with substituted side chains.
Scientific Research Applications
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in modulating biological processes, particularly in the nervous system.
Medicine: Explored for its potential analgesic properties and as a lead compound for developing new pain-relief medications.
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in analytical methods
Mechanism of Action
The mechanism of action of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves its interaction with opioid receptors in the nervous system. It binds to these receptors, mimicking the action of endogenous enkephalins, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and relief .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): A naturally occurring enkephalin with similar structure but without the nitro group.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionine (Met-enkephalin): Another enkephalin with methionine instead of leucine
Uniqueness
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is unique due to the presence of the 4-nitro group on the phenylalanine residue, which can alter its chemical reactivity and biological activity compared to other enkephalins. This modification can potentially enhance its analgesic properties or provide new avenues for therapeutic applications .
Properties
CAS No. |
83646-35-9 |
|---|---|
Molecular Formula |
C28H36N6O9 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H36N6O9/c1-16(2)11-23(28(40)41)33-27(39)22(13-18-3-7-19(8-4-18)34(42)43)32-25(37)15-30-24(36)14-31-26(38)21(29)12-17-5-9-20(35)10-6-17/h3-10,16,21-23,35H,11-15,29H2,1-2H3,(H,30,36)(H,31,38)(H,32,37)(H,33,39)(H,40,41)/t21-,22-,23-/m0/s1 |
InChI Key |
OSMNNOLWZDBJSM-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)
![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)




![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)


